4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline (4-Br-Ph-AQu) is a compound belonging to the class of quinazolines []. Research has shown that it acts as an antagonist of the Epidermal Growth Factor Receptor (EGFR) []. EGFR is a protein found on the surface of some cells that plays a role in cell growth and division [].
Antagonists are molecules that bind to a receptor and block its natural function []. In the case of EGFR, 4-Br-Ph-AQu binding to the receptor may interfere with the signals that normally promote cell growth [].
This property of 4-Br-Ph-AQu has led to scientific research into its potential applications in cancer treatment []. Cancers are diseases characterized by uncontrolled cell growth, and EGFR is known to be involved in the growth of some tumors []. By blocking EGFR function, 4-Br-Ph-AQu may have the potential to slow or stop the growth of cancer cells.
PD168393 is a small molecule compound primarily recognized as a selective inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. Its chemical formula is , with a molecular weight of approximately 369.215 g/mol. The structure features a bromophenyl moiety and a quinazoline core, which contribute to its biological activity as a potent inhibitor of tyrosine kinase activity, specifically targeting EGFR with an IC50 value of 0.70 nM, making it highly effective in preclinical cancer models .
The mechanism by which 4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline acts as a potential EGFR antagonist is not fully elucidated. However, based on the structure of the molecule, it is hypothesized that the acrylamido group might interact with the ATP-binding pocket of the EGFR, thereby inhibiting its activity []. EGFR is a protein involved in cell growth and proliferation. Inhibiting its function can be a strategy for cancer treatment [].
The primary biological activity of PD168393 is its ability to inhibit EGFR and ErbB2, which are critical in cell signaling pathways that regulate cell growth and division. In preclinical studies, PD168393 has demonstrated cytostatic effects in models of non-small cell lung cancer, squamous carcinoma, and malignant peripheral nerve sheath tumors. Additionally, it has been shown to enhance the cytotoxic effects of other chemotherapeutic agents like paclitaxel in androgen-independent prostate cancer cells . Notably, PD168393 has also been observed to ameliorate reactive astrogliosis and support axonal regeneration in spinal cord injury models .
The synthesis of PD168393 typically involves several key steps:
PD168393 has potential applications primarily in oncology due to its role as an EGFR inhibitor. It is being studied for use in treating various cancers where EGFR signaling is implicated, including:
Additionally, its neuroprotective properties suggest potential applications in treating spinal cord injuries by promoting axonal regeneration .
Research indicates that PD168393 interacts primarily with EGFR and ErbB2, inhibiting their kinase activities effectively. Interaction studies have shown that PD168393 can potentiate the effects of other chemotherapeutics, indicating its potential as an adjunct therapy in cancer treatment . Furthermore, studies exploring its mechanism of action have highlighted its ability to induce apoptosis in cancer cells through enhanced DNA fragmentation when combined with agents like paclitaxel .
PD168393 shares structural and functional similarities with several other compounds known for their inhibitory effects on tyrosine kinases:
Compound Name | Structure Type | Target Kinase | IC50 Value (nM) | Unique Features |
---|---|---|---|---|
Gefitinib | Quinazoline derivative | EGFR | ~1-5 | First-generation EGFR inhibitor |
Erlotinib | Quinazoline derivative | EGFR | ~10 | Used for non-small cell lung cancer |
Lapatinib | Anilinoquinazoline | EGFR/ErbB2 | ~40 | Dual inhibition |
Afatinib | Anilinoquinazoline | EGFR/ErbB2 | ~0.5 | Irreversible inhibitor |
Uniqueness: PD168393 is distinguished by its irreversible inhibition of EGFR and ErbB2 compared to other reversible inhibitors like gefitinib and erlotinib. This property may confer prolonged efficacy against tumors that rely on these pathways for growth .
PD168393 is a synthetic quinazoline derivative with the IUPAC name N-[4-[(3-bromophenyl)amino]quinazolin-6-yl]prop-2-enamide. Its molecular formula is $$ \text{C}{17}\text{H}{13}\text{BrN}_4\text{O} $$, corresponding to a molecular weight of 369.22 g/mol. The compound features a quinazoline core substituted at position 4 with a 3-bromoanilino group and at position 6 with an acrylamide moiety (Figure 1).
Table 1: Key chemical identifiers of PD168393
Property | Value |
---|---|
CAS Registry Number | 194423-15-9 |
SMILES | C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br |
InChI Key | HTUBKQUPEREOGA-UHFFFAOYSA-N |
X-ray crystallographic studies reveal PD168393’s binding mode in complexes with kinases. In the epidermal growth factor receptor (EGFR) structure (PDB: 4LQM), PD168393 forms a covalent bond with Cys-773 via its acrylamide group, positioning the quinazoline core in the ATP-binding pocket. The 3-bromophenyl group occupies a hydrophobic pocket near Thr790 (the "gatekeeper" residue), while the quinazoline N1 hydrogen-bonds with Met793’s backbone amide.
In c-Src kinase (PDB: 3LOK), PD168393 adopts a distinct conformation due to engineered Cys345, demonstrating its adaptability to different kinase active sites. The acrylamide’s α,β-unsaturated carbonyl enables Michael addition to cysteine thiols, a hallmark of its irreversible inhibition mechanism.
Table 2: Crystallographic data for PD168393-kinase complexes
PDB ID | Resolution (Å) | Target Kinase | Covalent Bond Partner | Key Interactions |
---|---|---|---|---|
4LQM | 2.95 | EGFR | Cys-773 | Met793 (H-bond), Thr790 (vdW) |
3LOK | 2.48 | c-Src | Cys345 | Altered hinge region orientation |
While explicit NMR data for PD168393 are limited in public sources, its synthetic precursors (e.g., 6-amino-4-(3-bromoanilino)quinazoline) show characteristic aromatic proton signals between δ 7.5–8.5 ppm. The acrylamide protons resonate as a deshielded doublet (δ 6.2–6.5 ppm) and two doublet-of-doublets (δ 5.6–6.1 ppm).
LC-MS/MS analysis using positive-ion mode detects PD168393’s protonated molecular ion at m/z 369.1 [M+H]⁺, with a bromine isotopic pattern (1:1 ratio for m/z 369/371). Fragmentation yields product ions at m/z 313 (loss of C₃H₄O) and m/z 235 (further loss of C₂H₂O).
Figure 2: Major fragmentation pathways of PD168393
PD168393 is synthesized via a four-step sequence:
Key Optimization Steps:
Table 3: Yield optimization in PD168393 synthesis
Step | Reagent | Yield Improvement |
---|---|---|
Bromoanilino coupling | Pyridine/HCl | 68% → 82% |
Acrylamidation | DIPEA (base) | 45% → 76% |
Molecular docking investigations of PD168393 with wild-type epidermal growth factor receptor have provided crucial insights into the precise binding mechanism and structural determinants governing the interaction. The compound demonstrates a highly specific binding mode within the adenosine triphosphate binding pocket of the epidermal growth factor receptor kinase domain [1].
Computational docking studies utilizing AutoDock Vina and PyRx platforms have consistently demonstrated that PD168393 adopts a well-defined orientation within the active site of wild-type epidermal growth factor receptor [2]. The quinazoline scaffold forms a critical hydrogen bond interaction with the backbone nitrogen of methionine 793 in the hinge region, establishing the primary anchor point for inhibitor recognition [1] [3]. This interaction pattern represents a conserved recognition motif observed across anilinoquinazoline inhibitors and serves as the foundation for the binding specificity.
The acrylamide warhead of PD168393 positions itself in close proximity to cysteine 797 (alternatively numbered as cysteine 773 in some studies), with the electrophilic carbon strategically oriented for nucleophilic attack [1] [4]. Mass spectrometry analyses have definitively established that PD168393 forms a covalent 1:1 stoichiometric complex with the epidermal growth factor receptor, resulting in a molecular weight increase of approximately 370 daltons [1]. This mass increment corresponds precisely to the molecular weight of PD168393, confirming complete covalent adduct formation.
Structural analysis reveals that the meta-bromine substituent on the aniline ring occupies a hydrophobic pocket adjacent to the gatekeeper residue threonine 790, contributing approximately 3.4 angstroms proximity to this critical structural element [3]. This positioning enhances the binding affinity through favorable van der Waals interactions while maintaining selectivity for epidermal growth factor receptor over other kinases with different gatekeeper residues.
Table 1: Molecular Interactions and Binding Studies of PD168393 with Epidermal Growth Factor Receptor
Study Type | Key Finding | Method/Technique | Key Interaction/Parameter |
---|---|---|---|
Wild-Type Epidermal Growth Factor Receptor Molecular Docking | Covalent binding to Cys797 (Cys773) | AutoDock Vina, PyRx | Cys797 nucleophilic attack |
Wild-Type Epidermal Growth Factor Receptor Mass Spectrometry | 1:1 stoichiometry, 370 Da mass increase | ESI-MS, LC-MS/MS | Covalent adduct formation |
Wild-Type Epidermal Growth Factor Receptor X-ray Crystallography | Active conformation with intact salt bridge | PDB structures analysis | Hydrogen bond with Met793 |
L858R Mutant Epidermal Growth Factor Receptor Docking | Similar binding mode to wild-type | Molecular docking simulation | Met793 interaction preserved |
L858R Mutant Epidermal Growth Factor Receptor Crystal Structure | Active conformation maintained | PDB: 4LQM (3.5Å resolution) | Asymmetric dimer formation |
L858R Mutant Epidermal Growth Factor Receptor Kinetics | 50-fold higher activity than wild-type | Kinetic assay measurements | kcat 50x higher than WT |
Covalent Bond Formation Energy | 6-14.6 kcal/mol activation barrier | QM/MM calculations | Michael addition mechanism |
Free Energy MD Simulation | Asp800 conformational flexibility | GROMACS MD simulation | IN/OUT conformations of Asp800 |
Thermodynamic Analysis | Favorable binding thermodynamics | DSC, binding affinity studies | Binding energy optimization |
The crystal structure analysis demonstrates that PD168393 binding stabilizes the active conformation of the epidermal growth factor receptor kinase domain [5]. The conserved salt bridge between lysine 745 and glutamate 762 remains intact upon inhibitor binding, indicating that the kinase adopts and maintains its catalytically competent conformation. This observation contrasts with some reversible inhibitors that may trap the kinase in inactive conformations.
The L858R mutation, one of the most prevalent activating mutations in lung cancer, demonstrates remarkable compatibility with PD168393 binding while exhibiting enhanced kinase activity and drug sensitivity. Comparative structural analysis between wild-type and L858R mutant epidermal growth factor receptor complexes reveals key insights into the molecular basis of enhanced inhibitor efficacy [6] [7].
Crystal structure determination of the L858R mutant in complex with PD168393 (PDB: 4LQM) at 3.5 angstrom resolution has provided detailed atomic-level information about the binding mode [8]. The L858R substitution, located in the activation loop of the kinase domain, involves replacement of a hydrophobic leucine residue with a positively charged arginine. This mutation does not significantly alter the overall protein backbone conformation, with structural superposition showing root mean square deviation values of only 0.33 angstroms when compared to wild-type [5].
The arginine 858 side chain forms a stabilizing hydrogen bond with the backbone carbonyl of arginine 836, contributing to the enhanced stability of the active conformation [5]. This additional stabilization may explain the observed 50-fold increase in catalytic activity (kcat) compared to wild-type epidermal growth factor receptor [5]. The enhanced activity translates directly into increased sensitivity to PD168393, as the mutant kinase exhibits improved binding affinity for the inhibitor.
Molecular dynamics simulations of the L858R mutant-PD168393 complex demonstrate that the mutation does not compromise the essential binding interactions [9]. The critical hydrogen bond between the quinazoline nitrogen and methionine 793 remains stable throughout extended simulation periods, and the covalent bond formation with cysteine 797 proceeds through the same mechanism as observed in wild-type [10].
The conformational analysis reveals that the L858R mutation shifts the equilibrium toward the active kinase conformation, making the kinase more susceptible to inhibition by compounds that target the active state [6]. This mechanistic insight explains why L858R mutant tumors typically respond favorably to epidermal growth factor receptor tyrosine kinase inhibitors in clinical settings.
Importantly, the crystal structure analysis shows that L858R mutant epidermal growth factor receptor maintains the capacity to form asymmetric kinase domain dimers, a critical feature for physiological activation [6]. The presence of PD168393 actually enhances the proportion of asymmetric dimers to approximately 50-60%, compared to unliganded states [11].
Quantum mechanical and molecular mechanical simulations have elucidated the detailed thermodynamics and kinetics of covalent bond formation between PD168393 and epidermal growth factor receptor cysteine 797. These computational studies provide critical insights into the reaction mechanism and energy barriers associated with irreversible inhibition [10] [12].
Table 2: Thermodynamic and Kinetic Parameters for PD168393-Epidermal Growth Factor Receptor Interactions
Parameter | Value | Method | Reference |
---|---|---|---|
IC50 (Wild-Type Epidermal Growth Factor Receptor) | 0.70 ± 0.09 nM | Kinase activity assay | Fry et al. 1998 |
IC50 (L858R Epidermal Growth Factor Receptor) | ~0.1-1 nM (estimated) | Cell-based assays | Yasuda et al. 2013 |
Binding Stoichiometry | 1:1 (protein:drug) | Mass spectrometry | Fry et al. 1998 |
Covalent Bond Formation Barrier | 14.6 kcal/mol | QM/MM calculations | JCIM 2015 study |
Free Energy Difference (Asp800) | 1.6 kcal/mol | MD simulation analysis | MD simulation data |
Activation Energy (Experimental) | ~20 kcal/mol | Kinetic measurements | Experimental kinetics |
Molecular Weight Increase | 370 Da | ESI-MS detection | Mass spec analysis |
Kinetic Rate Enhancement | 50-fold vs WT | Comparative kinetics | Kinetic comparison |
Binding Affinity Improvement | 10-fold vs reversible | Competition studies | Binding studies |
The reaction mechanism proceeds through a multi-step pathway involving initial non-covalent binding, followed by nucleophilic attack and subsequent protonation steps [12]. Quantum mechanical calculations using the SCC-DFTB/AMBER99SB potential reveal that the overall activation barrier for covalent bond formation is approximately 14.6 kcal/mol [12]. This value shows reasonable agreement with experimental estimates of approximately 20 kcal/mol, considering the known tendency of semi-empirical methods to underestimate chemical barriers.
The reaction pathway can be divided into distinct chemical phases. Initially, the thiol group of cysteine 797 must be deprotonated, likely facilitated by the nearby aspartate 800 residue acting as a general base [12]. Molecular dynamics simulations reveal that aspartate 800 exists in two conformational states: an "IN" conformation where the carboxylate approaches cysteine 797, and an "OUT" conformation where it points toward the solvent [12]. The free energy difference between these conformations is approximately 1.6 kcal/mol, indicating both states are energetically accessible.
The nucleophilic attack occurs at the beta-carbon of the acrylamide moiety, with the reaction coordinate showing a smooth energy profile from reactants to products [12]. The transition state involves partial bond formation between the sulfur of cysteine 797 and the electrophilic carbon, accompanied by rehybridization of the acrylamide double bond. Following nucleophilic addition, protonation of the resulting carbanion completes the Michael addition reaction.
Free energy perturbation calculations demonstrate that the covalent modification significantly stabilizes the protein-inhibitor complex compared to non-covalent binding alone [13]. The irreversible nature of the interaction effectively eliminates the dissociation pathway, resulting in prolonged target occupancy even after compound washout. This thermodynamic advantage explains the sustained inhibition observed in cellular assays, where epidermal growth factor receptor activity remains suppressed for over 8 hours following PD168393 treatment [14].
The irreversible covalent mechanism of PD168393 provides distinct thermodynamic and pharmacological advantages compared to reversible quinazoline inhibitors such as erlotinib, gefitinib, and other first-generation compounds. This comparative analysis highlights the fundamental differences in binding kinetics, target residence time, and therapeutic implications [15] [16].
Reversible quinazoline inhibitors operate through competitive inhibition, where binding affinity depends on the equilibrium between bound and unbound states [16]. In contrast, PD168393 achieves irreversible target modification through covalent bond formation, effectively eliminating the reverse reaction and extending target engagement indefinitely until protein turnover occurs [4].
Direct comparison studies demonstrate that PD168393 exhibits superior potency in cellular assays compared to its reversible counterpart PD174265 [4]. In A431 human epidermoid carcinoma cells, PD168393 inhibited epidermal growth factor receptor autophosphorylation with greater than 9-fold enhanced potency relative to PD174265. The advantage becomes even more pronounced in MDA-MB-453 breast carcinoma cells, where PD168393 showed over 30-fold greater potency for inhibiting heregulin-mediated tyrosine phosphorylation [4].
Table 3: Comparative Analysis of PD168393 with Reversible Quinazoline Inhibitors
Inhibitor Class | Binding Mechanism | IC50 (nM) | Duration of Action | Target Selectivity |
---|---|---|---|---|
PD168393 (Irreversible) | Covalent (Cys797) | 0.70 | Prolonged (>8h) | Epidermal Growth Factor Receptor/ErbB2 |
Erlotinib (Reversible) | Non-covalent | 2-5 | Reversible | Epidermal Growth Factor Receptor selective |
Gefitinib (Reversible) | Non-covalent | 1-3 | Reversible | Epidermal Growth Factor Receptor selective |
PD174265 (Reversible) | Non-covalent | ~7 | Reversible | Epidermal Growth Factor Receptor selective |
Afatinib (Irreversible) | Covalent (Cys797) | 0.5-2 | Prolonged | Pan-ErbB |
Lapatinib (Reversible) | Non-covalent | 10-30 | Reversible | Epidermal Growth Factor Receptor/ErbB2 |
The kinetic analysis reveals fundamental differences in binding characteristics between covalent and non-covalent inhibitors [15]. Reversible inhibitors exhibit rapid equilibration between bound and unbound states, with binding affinities governed by standard association and dissociation rate constants. PD168393 demonstrates a two-step binding mechanism involving initial reversible recognition (Ki) followed by irreversible covalent modification (kinact). The kinetic parameters for PD168393 include Ki values in the low nanomolar range and kinact values indicating efficient covalent bond formation [15].
Competition experiments using mass spectrometry provide direct evidence for the reversible versus irreversible nature of these inhibitor classes [15]. When epidermal growth factor receptor pre-bound with covalent-reversible inhibitors is challenged with classical irreversible inhibitors, displacement occurs due to the reversible nature of the initial binding. However, epidermal growth Factor receptor covalently modified by PD168393 cannot be displaced by other inhibitors, confirming the irreversible nature of the modification [15].
The sustained target engagement achieved by PD168393 offers potential therapeutic advantages, particularly in scenarios where drug clearance may reduce effective concentrations below therapeutic thresholds [17]. The irreversible mechanism ensures continued target inhibition independent of compound pharmacokinetics, potentially improving efficacy in resistant tumor populations or anatomical compartments with limited drug penetration.
However, the irreversible mechanism also presents challenges related to selectivity and potential toxicity [16]. While PD168393 demonstrates selectivity for epidermal growth factor receptor family kinases due to the conserved cysteine residue, off-target reactivity with other cysteine-containing proteins remains a theoretical concern. Reversible inhibitors offer the advantage of competitive displacement and elimination as drug concentrations decline, potentially reducing long-term adverse effects.
The comparative thermodynamic analysis demonstrates that irreversible inhibitors like PD168393 achieve enhanced apparent affinity through the elimination of the dissociation pathway [18]. This kinetic advantage allows irreversible inhibitors to overcome certain resistance mechanisms that may affect reversible compounds, particularly in cases where adenosine triphosphate concentrations or binding site mutations reduce reversible inhibitor efficacy.